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molecular formula C11H12N2O B8681050 3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol CAS No. 58880-54-9

3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol

Cat. No. B8681050
M. Wt: 188.23 g/mol
InChI Key: YTBANLASGMTYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09224963B2

Procedure details

A solution of 1-(3-methoxyphenyl)-3,5-dimethyl-1H-pyrazole 1 (7.10 g, 35.11 mmol) in hydrogen bromide acid (45 mL, 48%) refluxed (110-120° C.) for 19 hours under a nitrogen atmosphere. Then the mixture was cooled to ambient temperature and neutralized with a solution of K2CO3 in water until there was no gas to generate. Then the precipitate was filtered off and washed with water several times. The collected solid was dried in air under reduced pressure to afford the product as a brown solid (6.33 g in 96% yield). 1H NMR (DMSO-d6, 400 MHz): δ 2.16 (s, 3H), 2.28 (s, 3H), 6.04 (s, 1H), 6.75-6.77 (m, 1H), 6.86-6.89 (m, 2H), 7.26 (t, J=8.0 Hz, 1H), 9.73 (s, 1H). 13C NMR (DMSO-d6, 100 MHz): δ 12.29, 13.30, 107.07, 111.10, 113.94, 114.43, 129.71, 138.95, 140.70, 147.57, 157.84.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([N:9]2[C:13]([CH3:14])=[CH:12][C:11]([CH3:15])=[N:10]2)[CH:6]=[CH:7][CH:8]=1.C([O-])([O-])=O.[K+].[K+]>Br.O>[CH3:15][C:11]1[CH:12]=[C:13]([CH3:14])[N:9]([C:5]2[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=2)[N:10]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)N1N=C(C=C1C)C
Name
Quantity
45 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the precipitate was filtered off
WASH
Type
WASH
Details
washed with water several times
CUSTOM
Type
CUSTOM
Details
The collected solid was dried in air under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(=C1)C)C=1C=C(C=CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.33 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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